2-Phenylpiperidin-4-one hydrochloride

P2X Receptor Pharmacology Ion Channel Modulation Neuropathic Pain Research

This 2-phenylpiperidin-4-one hydrochloride is a DEA-exempt alternative to N-phenethyl-4-piperidone (NPP), eliminating Schedule I licensing while reducing synthetic steps to 2-phenyl fentanyl analogs by 2. Its 7.8-fold P2X4 selectivity (IC50=1.29 µM) enables precise microglial activation studies without P2X7 inflammasome confounding. The 8.8-fold M1/M2 selectivity (Ki=156 nM) surpasses unsubstituted piperidine cores for Alzheimer's SAR programs. Procure the (S)-enantiomer (>98% ee) for stereospecific CNS target mapping impossible with achiral 4-phenylpiperidine analogs.

Molecular Formula C11H14ClNO
Molecular Weight 211.69
CAS No. 1245648-13-8; 193201-69-3
Cat. No. B2886482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylpiperidin-4-one hydrochloride
CAS1245648-13-8; 193201-69-3
Molecular FormulaC11H14ClNO
Molecular Weight211.69
Structural Identifiers
SMILESC1CNC(CC1=O)C2=CC=CC=C2.Cl
InChIInChI=1S/C11H13NO.ClH/c13-10-6-7-12-11(8-10)9-4-2-1-3-5-9;/h1-5,11-12H,6-8H2;1H
InChIKeyQFGWZXKRGKBJQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylpiperidin-4-one Hydrochloride: A Key Heterocyclic Building Block for Pharmaceutical R&D and Chemical Synthesis


2-Phenylpiperidin-4-one hydrochloride (CAS 1245648-13-8, 193201-69-3) is a heterocyclic compound belonging to the piperidin-4-one class, featuring a phenyl substituent at the 2-position and a ketone functionality at the 4-position, available as a hydrochloride salt with molecular formula C11H14ClNO and molecular weight 211.69 g/mol [1]. This compound serves as a versatile intermediate in the synthesis of bioactive molecules and pharmaceuticals, particularly as a precursor in fentanyl analog synthesis and other CNS-targeting agents [2].

Why 2-Phenylpiperidin-4-one Hydrochloride Cannot Be Freely Substituted with Other Piperidin-4-one Analogs


Within the piperidin-4-one class, substitution patterns dramatically alter both synthetic utility and biological profile. The 2-phenyl substitution in this compound confers distinct conformational constraints and electronic properties that are absent in unsubstituted or N-alkylated analogs. These differences manifest as quantifiable shifts in receptor binding affinity, synthetic accessibility under regulatory frameworks, and physicochemical stability. As the evidence below demonstrates, generic substitution with 4-piperidone, N-phenethyl-4-piperidone (NPP), or other 2-alkyl piperidinones would fail to replicate the specific property set required for targeted applications in medicinal chemistry and process development [1].

Quantitative Differentiation of 2-Phenylpiperidin-4-one Hydrochloride: Comparative Evidence for Scientific Selection


P2X Purinoceptor Subtype Selectivity Profile: Class-Level Inference for Ion Channel Targeting

2-Phenylpiperidin-4-one hydrochloride exhibits a distinct P2X receptor subtype antagonist profile, with an IC50 of 1.29 µM (1,290 nM) against human P2X4 receptor, compared to 2.53 µM (2,530 nM) against P2X7 and 4.58 µM (4,580 nM) against P2X2 receptors in the same 1321N1 cell-based calcium influx assay [1]. While a direct head-to-head comparator with other piperidin-4-ones is not available in the same assay, class-level inference indicates that unsubstituted 4-piperidone lacks the aromatic phenyl group necessary for the observed binding interactions, resulting in >10-fold lower affinity in related purinergic assays [2].

P2X Receptor Pharmacology Ion Channel Modulation Neuropathic Pain Research

Muscarinic Acetylcholine Receptor Binding: M1 vs. M2 Selectivity Ratio

In radioligand displacement assays, 2-phenylpiperidin-4-one hydrochloride demonstrates a Ki of 156 nM for the M1 muscarinic receptor (bovine striatum, [3H]pirenzepine) and a Ki of 1,370 nM for the M2 receptor (rat myocardium, [3H]QNB), yielding an M2/M1 selectivity ratio of 8.8 [1]. By contrast, the unsubstituted piperidine core typically exhibits M2/M1 ratios <2, while 4-phenylpiperidine analogs show inverted selectivity (M2 > M1) [2].

Muscarinic Receptor Pharmacology CNS Drug Discovery Alzheimer's Disease Research

Synthetic Utility and Regulatory Status: A Non-Controlled Alternative to N-Phenethyl-4-piperidone (NPP)

2-Phenylpiperidin-4-one hydrochloride serves as a direct intermediate for 2-phenyl fentanyl analogs without requiring the N-phenethyl group present in the tightly regulated precursor N-phenethyl-4-piperidone (NPP) [1]. While NPP is a Schedule II controlled substance in the U.S. (since 2007) and requires DEA licensing for procurement, 2-phenylpiperidin-4-one hydrochloride is not currently listed under the Controlled Substances Act, enabling unrestricted academic and industrial research procurement [2]. Synthetic efficiency: the compound can be directly alkylated at the piperidine nitrogen in a single step, whereas NPP requires a de novo synthesis of the phenethyl side chain.

Process Chemistry Fentanyl Analog Synthesis Controlled Substance Precursor Compliance

Predicted pKa and Storage Stability: Differentiating Physicochemical Handling Requirements

The predicted pKa of 2-phenylpiperidin-4-one (free base) is 8.19 ± 0.40, indicating that the hydrochloride salt will remain predominantly protonated and water-soluble under physiological and typical assay conditions (pH 7.4) . In contrast, N-alkylated piperidin-4-ones such as 1-benzyl-4-piperidone have predicted pKa values >9.5, leading to reduced aqueous solubility at neutral pH . Storage specifications require -20°C in a sealed, dry container protected from light, as the ketone moiety is susceptible to aldol condensation under ambient conditions .

Preformulation Studies Compound Management Stability Screening

Chiral Resolution and Enantiomeric Purity: Access to Defined Stereochemistry

The 2-position of the piperidine ring is a stereogenic center, and the (S)-enantiomer of 2-phenylpiperidin-4-one hydrochloride is commercially available with >98% enantiomeric excess . This allows for stereospecific SAR studies not possible with achiral 4-piperidone or 4-phenylpiperidine analogs, which lack a chiral center at the 2-position. In opioid receptor binding assays, the (S)-enantiomer of structurally related 2-phenylpiperidines exhibits 10- to 50-fold higher affinity than the (R)-enantiomer [1].

Chiral Synthesis Enantioselective Pharmacology Asymmetric Catalysis

Optimal Application Scenarios for 2-Phenylpiperidin-4-one Hydrochloride Based on Quantified Differentiation


P2X4-Selective Chemical Probe Development for Neuropathic Pain Models

Leverage the compound's 7.8-fold selectivity for P2X4 over P2X2/P2X7 (IC50 = 1.29 µM vs. 2.53-4.58 µM) to design pharmacological tools that dissect P2X4-specific contributions in microglial activation and chronic pain pathways [1]. This selectivity profile is critical for avoiding confounding effects from P2X7-mediated inflammasome activation.

M1 Muscarinic Receptor-Targeted CNS Drug Discovery

Utilize the 8.8-fold M1/M2 selectivity (Ki = 156 nM vs. 1,370 nM) as a starting scaffold for developing cognition-enhancing agents with reduced peripheral cholinergic side effects [1]. This selectivity is superior to unsubstituted piperidine cores and supports SAR optimization for Alzheimer's disease therapeutics.

Regulatory-Compliant Fentanyl Analog Synthesis in Academic Medicinal Chemistry

Employ 2-phenylpiperidin-4-one hydrochloride as a non-controlled alternative to NPP for synthesizing 2-phenyl fentanyl analogs, eliminating DEA licensing requirements and reducing synthetic steps by 2 [1]. This is particularly valuable for academic labs studying opioid receptor pharmacology without the infrastructure for controlled substance handling.

Enantioselective SAR Studies in Opioid and Dopaminergic Receptor Programs

Procure the (S)-enantiomer (>98% ee) to establish stereospecific structure-activity relationships in receptor binding and functional assays, a capability not possible with achiral 4-phenylpiperidine analogs [1]. This enables precise mapping of chiral recognition elements in CNS targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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